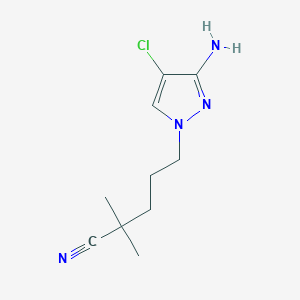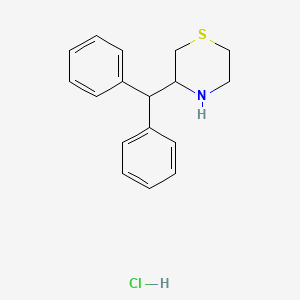
3-(Diphenylmethyl)thiomorpholine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Diphenylmethyl)thiomorpholine hydrochloride is a chemical compound widely used in scientific research. It is a morpholine derivative with the molecular formula C17H20ClNS and a molecular weight of 305.8654. This compound is known for its unique structure, which includes a thiomorpholine ring substituted with a diphenylmethyl group.
準備方法
The synthesis of 3-(Diphenylmethyl)thiomorpholine hydrochloride involves several steps. One common synthetic route includes the reaction of thiomorpholine with benzyl chloride under specific conditions to introduce the diphenylmethyl group. The reaction is typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the substitution reaction. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
化学反応の分析
3-(Diphenylmethyl)thiomorpholine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate. The oxidation typically occurs at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions may target the aromatic rings or the thiomorpholine ring.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl position. Common reagents for these reactions include alkyl halides and nucleophiles such as amines or thiols.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups at the benzyl position .
科学的研究の応用
3-(Diphenylmethyl)thiomorpholine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions. Its ability to interact with biological molecules makes it useful in biochemical research.
Medicine: Research into potential therapeutic applications includes its use as a lead compound in drug discovery. Its interactions with biological targets are studied to develop new pharmaceuticals.
Industry: The compound is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 3-(Diphenylmethyl)thiomorpholine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity. This binding is often mediated by the diphenylmethyl group, which can interact with hydrophobic pockets in the target molecules. The thiomorpholine ring may also play a role in stabilizing these interactions.
類似化合物との比較
3-(Diphenylmethyl)thiomorpholine hydrochloride can be compared with other morpholine derivatives and thiomorpholine compounds:
Morpholine: A simpler structure without the diphenylmethyl group. It is less hydrophobic and has different reactivity.
Thiomorpholine: Lacks the diphenylmethyl group, making it less bulky and potentially less selective in its interactions.
Diphenylmethyl derivatives: Compounds with similar diphenylmethyl groups but different core structures. These may have different biological activities and chemical properties.
The uniqueness of this compound lies in its combination of the thiomorpholine ring and the diphenylmethyl group, which imparts specific reactivity and binding properties.
特性
分子式 |
C17H20ClNS |
|---|---|
分子量 |
305.9 g/mol |
IUPAC名 |
3-benzhydrylthiomorpholine;hydrochloride |
InChI |
InChI=1S/C17H19NS.ClH/c1-3-7-14(8-4-1)17(15-9-5-2-6-10-15)16-13-19-12-11-18-16;/h1-10,16-18H,11-13H2;1H |
InChIキー |
ZWJRAIWGNISNHQ-UHFFFAOYSA-N |
正規SMILES |
C1CSCC(N1)C(C2=CC=CC=C2)C3=CC=CC=C3.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl 2-oxo-2-[4-(trifluoromethyl)thiophen-3-yl]acetate](/img/structure/B13484501.png)
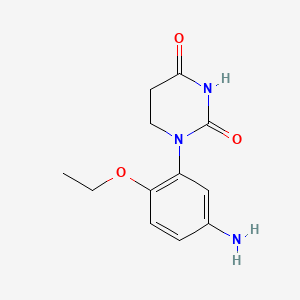
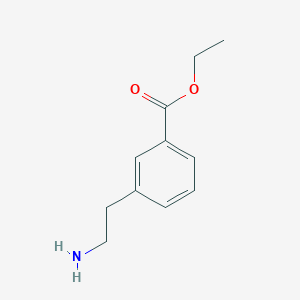
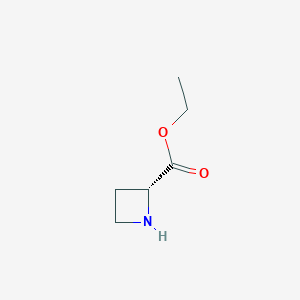
![{[4-Methoxy-2-(trifluoromethyl)phenyl]methyl}(methyl)amine hydrochloride](/img/structure/B13484538.png)

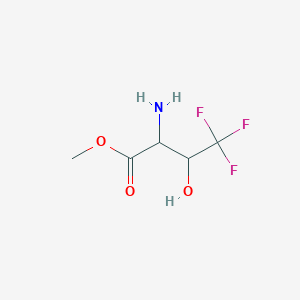
![5,5-Difluorospiro[2.3]hexan-1-amine hydrochloride](/img/structure/B13484546.png)
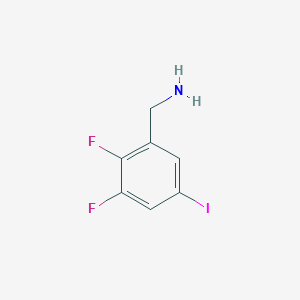
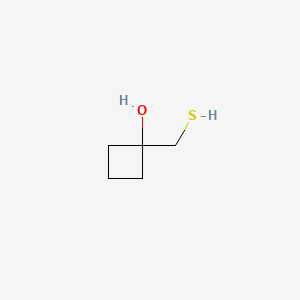

![3-Thiophen-3-yl-2-[(2,2,2-trifluoroacetyl)amino]propanoic acid](/img/structure/B13484572.png)
